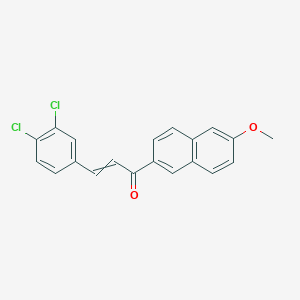
3-(3,4-Dichlorophenyl)-1-(6-methoxynaphthalen-2-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Dichlorophenyl)-1-(6-methoxynaphthalen-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-1-(6-methoxynaphthalen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dichlorobenzaldehyde and 6-methoxy-2-acetonaphthone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming epoxides or hydroxylated derivatives.
Reduction: Reduction reactions may convert the carbonyl group to an alcohol.
Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the reagent used.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
Chalcone: The parent compound of the chalcone family.
Flavonoids: Structurally related compounds with similar biological activities.
Curcumin: A well-known chalcone derivative with anti-inflammatory and antioxidant properties.
Uniqueness
3-(3,4-Dichlorophenyl)-1-(6-methoxynaphthalen-2-yl)prop-2-en-1-one is unique due to the presence of both dichlorophenyl and methoxynaphthyl groups, which may confer distinct chemical and biological properties compared to other chalcones.
属性
CAS 编号 |
360576-13-2 |
|---|---|
分子式 |
C20H14Cl2O2 |
分子量 |
357.2 g/mol |
IUPAC 名称 |
3-(3,4-dichlorophenyl)-1-(6-methoxynaphthalen-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C20H14Cl2O2/c1-24-17-7-6-14-11-16(5-4-15(14)12-17)20(23)9-3-13-2-8-18(21)19(22)10-13/h2-12H,1H3 |
InChI 键 |
QIDKOCUZBQNGLA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C=CC3=CC(=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


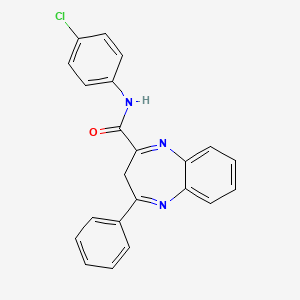
![1-[2-(Ethenyloxy)ethoxy]dodecane](/img/structure/B14251695.png)
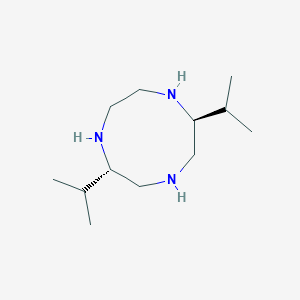


![1-[4-Ethoxy-1-(2-ethoxyethyl)piperidin-4-yl]ethan-1-one](/img/structure/B14251726.png)
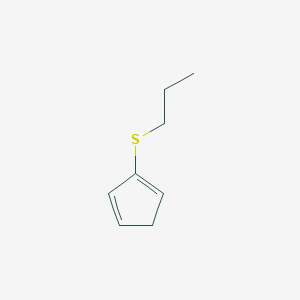

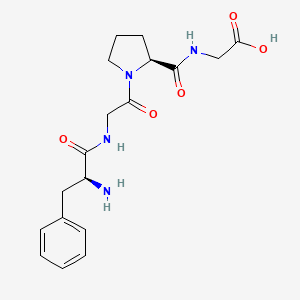
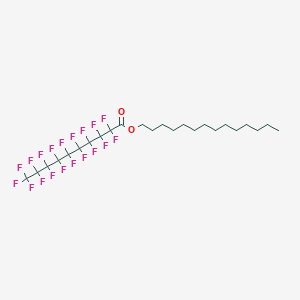

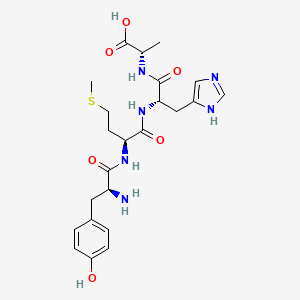
![2-Hydroxy-4-[(octylcarbamoyl)amino]benzoic acid](/img/structure/B14251775.png)
![2H-Thiopyrano[4,3-d]pyrimidine-1(5H)-propanamide, 3,4,7,8-tetrahydro-2,4-dioxo-N-[2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-](/img/structure/B14251778.png)
